![molecular formula C16H11BBr2N2 B1398752 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1098071-09-0](/img/structure/B1398752.png)

2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Vue d'ensemble

Description

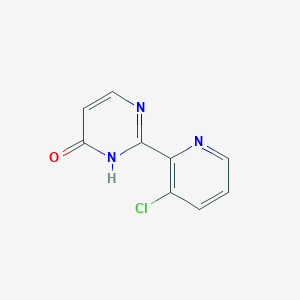

“2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine” is a compound that belongs to the class of BODIPY-derived dyes . It is a hybrid inorganic/organic benzene and is isoelectronic to pyridine . It shows analogies to pyridine in both its spectroscopic properties and reactivity .

Synthesis Analysis

The synthesis of a similar compound, 1,3,2,5-diazadiborinine (B2C2N2R6), has been reported . The process involves the ring expansion of a borole with an organic azide . For the synthesis of a related BODIPY dye, the as-synthesized 2-ethyl-5,5-difluoro-1,3,7,8-tetramethyl-5H-4l4,5l4-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinine was dissolved in CH2Cl2, and then under an ice bath, BF3·Et2O and DDQ were slowly added .Applications De Recherche Scientifique

Anticancer Activity

The 3,5-dibromophenyl group has been utilized in the synthesis of imidazolium salts and their corresponding gold (I) N-heterocyclic carbene (Au-NHC) complexes. These compounds have shown potent activity against ovarian cancer cells (OVCAR-8) at low micromolar concentrations . The presence of the 3,5-dibromophenyl moiety may contribute to the overall effectiveness of such complexes in inducing apoptosis in cancer cells.

Supramolecular Chemistry

The structural features of 3,5-dibromophenyl-functionalized compounds facilitate interesting supramolecular interactions. X-ray diffraction studies of such compounds have revealed intra- and intermolecular interactions, including bromine…π interactions with imidazolyl and arene rings . These interactions are crucial for the design of new materials with specific properties.

Mitochondrial Targeting Agents

The lipophilic nature of compounds containing 3,5-dibromophenyl groups makes them suitable for targeting mitochondria within cells . This property is particularly useful in the development of new therapeutic agents that can selectively accumulate in the mitochondria of cancer cells, leading to apoptosis.

Inhibition of Thioredoxin Reductase

Gold-NHC complexes functionalized with 3,5-dibromophenyl substituents have been proposed to inhibit the activity of mitochondrial thioredoxin reductase (TrxR) . TrxR is an important enzyme in regulating the cellular redox system, and its inhibition can lead to the generation of reactive oxygen species, triggering apoptosis.

Development of Lipophilic Cations

The 3,5-dibromophenyl moiety can be incorporated into the structure of delocalized lipophilic cations (DLCs). These cations have potential applications in cancer therapy due to their ability to accumulate in mitochondria and induce cell death .

Propriétés

IUPAC Name |

3-(3,5-dibromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BBr2N2/c18-12-7-11(8-13(19)9-12)17-20-14-5-1-3-10-4-2-6-15(21-17)16(10)14/h1-9,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQGDSINLARUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC(=C4)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BBr2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726212 | |

| Record name | 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

CAS RN |

1098071-09-0 | |

| Record name | 2-(3,5-Dibromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1398670.png)

![4,4,5,5-Tetramethyl-2-(5-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1398672.png)